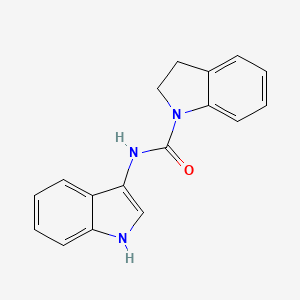

N-(1H-indol-3-yl)indoline-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-indol-3-yl)indoline-1-carboxamide is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes

Mécanisme D'action

Target of Action

N-(1H-indol-3-yl)indoline-1-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been reported to suppress the biosynthesis of mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (cox) enzymes , suggesting that this compound may also affect similar pathways.

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactions of indole derivatives have been reported to efficiently proceed under neat conditions , suggesting that the absence of certain substances may positively affect the action of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-yl)indoline-1-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of hydrazine with an appropriate ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process . Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1H-indol-3-yl)indoline-1-carboxamide undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Reduced indole derivatives.

Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Applications De Recherche Scientifique

N-(1H-indol-3-yl)indoline-1-carboxamide has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules.

1-Methylindole-3-carboxaldehyde: Used in the synthesis of antiviral agents.

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Uniqueness

N-(1H-indol-3-yl)indoline-1-carboxamide stands out due to its unique structure, which combines the indole ring with an indoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .

Activité Biologique

N-(1H-indol-3-yl)indoline-1-carboxamide is a compound derived from the indole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their significant biological and pharmacological properties. They exhibit a wide range of activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

This compound specifically has been studied for its potential in modulating various biological pathways and its role in disease treatment .

Target and Mode of Action

The compound primarily acts by inhibiting specific enzymes involved in critical biochemical pathways. Notably, it targets cyclooxygenase (COX) enzymes, which play a vital role in the biosynthesis of inflammatory mediators from arachidonic acid. By selectively or non-selectively inhibiting these enzymes, this compound can reduce inflammation and other related symptoms.

Biochemical Pathways

Research indicates that indole derivatives can modulate several signaling pathways associated with cell proliferation and apoptosis. For instance, they have been shown to influence the mitogen-activated protein kinase (MAPK) pathway, which is crucial in various cellular responses including stress and inflammation .

Pharmacokinetics

The bioavailability of this compound can be affected by its chemical structure and the presence of functional groups. Factors such as solubility and metabolic stability are critical for its pharmacological effectiveness. Studies have indicated that modifications in the indole structure can enhance or diminish its biological activity .

In Vitro Studies

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines, including HeLa, MCF-7, and HT-29. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Mechanistic investigations revealed that the compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase, suggesting its potential as a tubulin polymerization inhibitor similar to colchicine .

Case Studies

A notable case study involved the use of this compound in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis. The compound exhibited significant anti-inflammatory effects by reducing body weight loss and inflammatory cell infiltration in colon tissues, highlighting its therapeutic potential in inflammatory bowel diseases .

Propriétés

IUPAC Name |

N-(1H-indol-3-yl)-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c21-17(20-10-9-12-5-1-4-8-16(12)20)19-15-11-18-14-7-3-2-6-13(14)15/h1-8,11,18H,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWMCMJWLCUGND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.